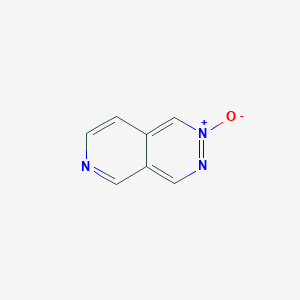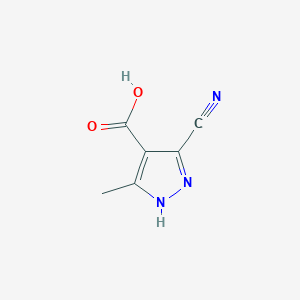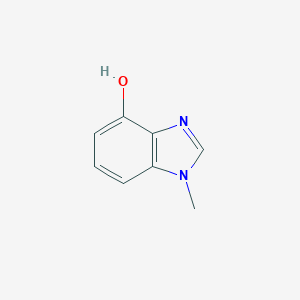
5-Methyl-3H-pyrrolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FM381 is a potent covalent reversible inhibitor of Janus kinase 3 (JAK3). It targets the unique cysteine residue at position 909 in JAK3, exhibiting high selectivity over other Janus kinases such as JAK1, JAK2, and TYK2 . This compound is primarily used in scientific research to study the JAK-STAT signaling pathway, which is crucial for various cellular processes including immune response and cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FM381 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents . The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: While specific industrial production methods for FM381 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity on a larger scale .
Chemical Reactions Analysis
Types of Reactions: FM381 primarily undergoes covalent binding reactions with its target enzyme, JAK3. This involves the formation of a reversible covalent bond with the cysteine residue at position 909 .
Common Reagents and Conditions: The reactions involving FM381 typically require mild conditions, including neutral pH and ambient temperature. Common reagents include dimethyl sulfoxide (DMSO) as a solvent and various chromatographic materials for purification .
Major Products: The major product of the reaction between FM381 and JAK3 is a covalently modified JAK3 enzyme, which results in the inhibition of its kinase activity .
Scientific Research Applications
FM381 is extensively used in scientific research to study the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including immune response, cell growth, and differentiation . By inhibiting JAK3, FM381 helps researchers understand the role of this kinase in different biological contexts. It is also used in the development of potential therapeutic agents for diseases such as autoimmune disorders and cancers .
Mechanism of Action
FM381 exerts its effects by covalently binding to the cysteine residue at position 909 in JAK3. This binding inhibits the kinase activity of JAK3, preventing the phosphorylation of downstream signaling molecules in the JAK-STAT pathway . This inhibition disrupts the signaling cascade, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds:
- Tofacitinib: A JAK1 and JAK3 inhibitor with less selectivity compared to FM381 .
- Ruxolitinib: A JAK1 and JAK2 inhibitor used in the treatment of myelofibrosis .
- Baricitinib: A JAK1 and JAK2 inhibitor used for rheumatoid arthritis .
Uniqueness of FM381: FM381 is unique due to its high selectivity for JAK3 over other Janus kinases. This selectivity is attributed to its covalent binding mechanism, which targets the unique cysteine residue at position 909 in JAK3 . This makes FM381 a valuable tool for studying JAK3-specific functions and developing targeted therapies .
Properties
CAS No. |
195613-96-8 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-4-5-8(10)9(6)7/h2-5H,1H3 |
InChI Key |
CHUQWNQKTNSSPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2N1C(=O)C=C2 |
Canonical SMILES |
CC1=CC=C2N1C(=O)C=C2 |
Synonyms |
3H-Pyrrolizin-3-one,5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)



![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
